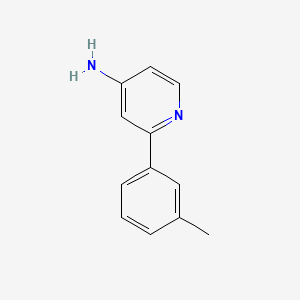

2-(3-Methylphenyl)pyridin-4-amine

Description

Structure

3D Structure

Properties

CAS No. |

1159814-42-2 |

|---|---|

Molecular Formula |

C12H12N2 |

Molecular Weight |

184.24 g/mol |

IUPAC Name |

2-(3-methylphenyl)pyridin-4-amine |

InChI |

InChI=1S/C12H12N2/c1-9-3-2-4-10(7-9)12-8-11(13)5-6-14-12/h2-8H,1H3,(H2,13,14) |

InChI Key |

CBDKATJRIUFGLL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NC=CC(=C2)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 3 Methylphenyl Pyridin 4 Amine and Analogous Pyridine Derivatives

Direct Synthesis Approaches for 2-(3-Methylphenyl)pyridin-4-amine

Direct synthesis of the this compound scaffold can be achieved through methods that construct the pyridine (B92270) ring from acyclic precursors. These approaches are fundamental in organic synthesis and offer routes to a wide array of substituted pyridines.

Multistep Synthetic Pathways from Defined Precursors

The synthesis of this compound can be envisioned through a multistep sequence starting from readily available chemical building blocks. A plausible route involves the initial synthesis of a substituted pyridine ring followed by the introduction of the amino group. For instance, a common strategy for preparing 4-aminopyridine (B3432731) derivatives involves the reduction of a corresponding 4-nitropyridine-N-oxide. This intermediate can be synthesized through the nitration of a pyridine-N-oxide precursor.

A general representation of this multistep approach is outlined below:

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

| 1 | Oxidation | m-CPBA or H₂O₂/AcOH | 2-(3-Methylphenyl)pyridine-N-oxide |

| 2 | Nitration | HNO₃/H₂SO₄ | 2-(3-Methylphenyl)-4-nitropyridine-N-oxide |

| 3 | Reduction | Fe/AcOH or H₂/Pd/C | This compound |

Condensation and Cyclization Strategies for Pyridine Ring Formation

The construction of the pyridine ring itself is a cornerstone of heterocyclic chemistry. Various named reactions describe the condensation and cyclization of acyclic precursors to form pyridines. The Hantzsch pyridine synthesis, for example, involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or an ammonia source. researchgate.netyoutube.comnih.gov While the classical Hantzsch synthesis typically yields 1,4-dihydropyridines that require a subsequent oxidation step, modifications to this method allow for the direct formation of pyridines.

A potential adaptation of a condensation-cyclization strategy for a molecule like this compound would involve the reaction of a 1,5-dicarbonyl compound with an ammonia source. youtube.com The appropriate 1,5-dicarbonyl precursor would need to incorporate the 3-methylphenyl group. The general mechanism involves the initial formation of an enamine, followed by cyclization and dehydration to yield the aromatic pyridine ring.

A novel approach to multi-substituted 4-aminopyridines involves a two-step procedure starting from 2-iminopyridines. This method includes a ring-opening reaction followed by a recyclization through a 6π-azaelectrocyclization mechanism. rsc.org

Cross-Coupling and Amination Strategies for Arylpyridines

Modern synthetic organic chemistry heavily relies on transition metal-catalyzed cross-coupling and amination reactions. These methods offer a highly modular and efficient way to construct C-C and C-N bonds, making them particularly suitable for the synthesis of complex molecules like this compound.

Suzuki-Miyaura Cross-Coupling Reactions for C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex. libretexts.org This reaction is well-suited for the synthesis of 2-arylpyridines. To synthesize this compound, one could couple a pyridine derivative with a boronic acid.

A feasible strategy involves the Suzuki-Miyaura coupling of a 2-halopyridine-4-amine derivative with 3-tolylboronic acid. For instance, the reaction of 2-chloro-4-aminopyridine with 3-tolylboronic acid in the presence of a palladium catalyst and a base would yield the target compound.

A study on the Suzuki-Miyaura coupling of 3-chloropyridine (B48278) with 4-tolylboronic acid has been conducted, screening various catalysts to optimize the reaction conditions. researchgate.net These findings can be extrapolated to similar pyridine systems.

Table of Suzuki-Miyaura Reaction Conditions:

| Catalyst | Ligand | Base | Solvent | Yield (%) | Reference |

| Pd(OAc)₂ | Ad₂PⁿBu | LiOᵗBu | Dioxane/H₂O | 94 | nih.gov |

| Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene/H₂O | up to 84 | nih.gov |

These reactions are generally high-yielding and tolerate a wide range of functional groups.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.org This reaction is instrumental in synthesizing aryl amines from aryl halides or triflates. To synthesize this compound, one could perform a Buchwald-Hartwig amination on a 4-halo-2-(3-methylphenyl)pyridine.

This approach would first involve the synthesis of the 2-(3-methylphenyl)pyridine core, for example, via a Suzuki-Miyaura coupling of 2-chloropyridine (B119429) with 3-tolylboronic acid. The resulting 2-(3-methylphenyl)pyridine would then be halogenated at the 4-position, followed by the Buchwald-Hartwig amination with an ammonia equivalent or a protected amine.

Research has demonstrated the highly regioselective Buchwald-Hartwig amination at the C-2 position of 2,4-dichloropyridine, which can be followed by a second amination or a Suzuki coupling at the C-4 position. researchgate.net This highlights the tunability of these reactions for synthesizing specifically substituted pyridines.

Key Features of Buchwald-Hartwig Amination:

Catalysts: Typically palladium-based, often with bulky phosphine (B1218219) ligands.

Bases: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.

Amines: A wide range of primary and secondary amines can be used.

Nucleophilic Substitution Reactions on Halopyridines

Nucleophilic aromatic substitution (SNAr) on halopyridines provides another route to introduce an amino group onto the pyridine ring. The electron-withdrawing nature of the pyridine nitrogen activates the ring towards nucleophilic attack, particularly at the 2- and 4-positions.

To synthesize this compound, a precursor such as 4-chloro-2-(3-methylphenyl)pyridine could be reacted with ammonia or an amine under appropriate conditions. The reactivity of halopyridines in SNAr reactions is generally in the order of F > Cl > Br > I for the leaving group.

The reaction of 2-chloro-3-nitropyridine (B167233) with p-toluidine (B81030) has been reported to proceed via nucleophilic substitution to yield N-(4-methylphenyl)-3-nitropyridin-2-amine. nih.gov This demonstrates the feasibility of such substitutions on the pyridine ring. The presence of an electron-withdrawing group, such as a nitro group, can further activate the ring towards nucleophilic attack.

Advanced Synthetic Techniques for Heterocyclic Scaffolds

Modern organic synthesis has moved towards more sophisticated and efficient methods for constructing heterocyclic rings like pyridine. These advanced techniques are designed to be highly selective, environmentally benign, and capable of producing diverse libraries of compounds from readily available starting materials.

Electrochemical synthesis has emerged as a powerful and sustainable tool in organic chemistry, offering a unique approach to activating molecules without the need for stoichiometric chemical oxidants or reductants. researchgate.net This methodology aligns with the principles of green chemistry by minimizing waste and often allowing reactions to proceed under ambient conditions.

Recent advancements have demonstrated the potential of electrochemistry for the highly selective synthesis of pyridine derivatives. For instance, an electrochemical method has been developed that achieves a highly selective para-position single-carbon insertion into polysubstituted pyrroles, yielding structurally diverse pyridine derivatives. scitechdaily.com This transformation, which was previously challenging, is facilitated by distonic radical cation intermediates and controlled by the electronic properties of the nitrogen-protecting group. scitechdaily.com This approach showcases a novel strategy for the site-selective editing of aromatic rings. scitechdaily.com

Furthermore, electrochemical methods provide an attractive pathway for selective functionalization, such as the γ-selective deuteration of pyridines via a hydrogen/deuterium exchange. This process is notable for not requiring pre-installed directing groups and for proceeding under gentle conditions, highlighting the precision achievable through electrochemical control. nih.gov The uniqueness of electrochemistry lies in its dual capacity to elucidate redox reaction mechanisms and to serve as a powerful tool for preparative synthesis. researchgate.net

Table 1: Examples of Electrochemical Reactions in Pyridine Chemistry

| Reaction Type | Key Features | Outcome | Reference |

|---|---|---|---|

| Ring Expansion | Single-carbon insertion into polysubstituted pyrroles. | Forms structurally diverse pyridine derivatives with high para-selectivity. | scitechdaily.com |

| C-H Deuteration | γ-selective H/D exchange on the pyridine ring. | Produces γ-deuterated pyridines without directing groups. | nih.gov |

| C-H Alkylation | Regioselective C2-H alkylation of pyridine N-oxides. | Introduces complex alkyl groups onto the C2 position of pyridines. | organic-chemistry.org |

One-pot and multicomponent reactions (MCRs) represent a highly efficient strategy for the synthesis of complex molecules from simple precursors in a single operation. This approach avoids the lengthy separation and purification of intermediates, saving time, solvents, and resources. MCRs are particularly valuable for creating polysubstituted pyridines, allowing for the formation of multiple new bonds in a highly chemo- and regioselective manner. rsc.org

A variety of MCRs have been developed for pyridine synthesis. taylorfrancis.com For example, a facile one-pot reaction involving 1,3-dicarbonyl compounds, aromatic aldehydes, malononitrile, and an alcohol in the presence of sodium hydroxide (B78521) can produce highly functionalized pyridines under mild conditions. rsc.org In this reaction, the alcohol serves as both a reactant and the reaction medium. rsc.org Other protocols utilize basic ionic liquids to promote three-component condensations of malononitrile, aldehydes, and thiols at ambient temperature, leading to high yields of substituted pyridines. taylorfrancis.com

The use of environmentally friendly catalysts and conditions is a growing trend in MCRs. Magnetic nanoparticles (MNPs), such as Fe3O4, have been employed as efficient and magnetically recoverable catalysts in MCRs for pyridine synthesis, capitalizing on their high surface-to-volume ratios. nih.gov Similarly, green procedures using microwave irradiation in ethanol (B145695) have been shown to produce novel pyridine derivatives in excellent yields (82-94%) with significantly reduced reaction times (2-7 minutes) compared to traditional heating methods. acs.org

Table 2: Comparison of Conventional vs. Microwave-Assisted One-Pot Pyridine Synthesis

| Method | Reaction Time | Yield | Conditions | Reference |

|---|---|---|---|---|

| Conventional Heating | 6-9 hours | 71-88% | Reflux in ethanol | acs.org |

| Microwave Irradiation | 2-7 minutes | 82-94% | Ethanol | acs.org |

Catalysis is fundamental to modern pyridine synthesis, offering mild, efficient, and modular routes to a wide array of substitution patterns that are often incompatible with classical condensation reactions. nih.gov Transition-metal catalysts, in particular, have been instrumental in developing novel synthetic pathways.

Copper-catalyzed reactions have proven versatile. One modular method involves a cascade reaction comprising a Cu-catalyzed cross-coupling of an alkenylboronic acid with an α,β-unsaturated ketoxime, followed by electrocyclization and air oxidation to afford highly substituted pyridines in moderate to excellent yields (43–91%). nih.gov This method is valued for its mild conditions and good functional group tolerance. nih.gov

Ruthenium catalysts have also been employed for pyridine construction. A Ru-catalyzed formal dehydrative [4+2] cycloaddition of enamides and alkynes enables the synthesis of a broad range of highly substituted pyridines with excellent regioselectivity. organic-chemistry.org In another example, a bench-stable ruthenium complex facilitates a one-pot synthesis of tetra-substituted pyridines from allyl alcohol, using methanol (B129727) as a C1 source. researchgate.net

Beyond transition metals, other catalytic systems have been explored. Zeolite catalysts (such as H-Beta and H-ZSM-5) have been shown to effectively catalyze the three-component condensation of ethanol, formaldehyde, and ammonia to produce pyridines and picolines. nih.gov The choice of zeolite can influence the product distribution, allowing for tunable synthesis. nih.gov

Table 3: Overview of Catalytic Systems in Pyridine Synthesis

| Catalyst System | Reactants | Product Type | Key Advantages | Reference(s) |

|---|---|---|---|---|

| Copper(I) Salt / Amine | O-acetyl ketoximes, α,β-unsaturated aldehydes | Substituted Pyridines | Redox-neutral, mild conditions, broad functional group tolerance. | organic-chemistry.org |

| Copper (unspecified) | Alkenylboronic acids, α,β-unsaturated ketoximes | Highly Substituted Pyridines | Modular, good yields (43-91%), occurs via a cascade reaction. | nih.gov |

| Ruthenium Complex | Enamides, Alkynes | Highly Substituted Pyridines | Mild, economic, excellent regioselectivities. | organic-chemistry.org |

| Zeolites (H-Beta, H-ZSM-5) | Ethanol, Formaldehyde, Ammonia | Pyridines, Picolines | Heterogeneous catalysis, tunable product selectivity. | nih.gov |

| Magnetic Nanoparticles (Fe3O4) | Arylaldehydes, Malononitrile, etc. | Polysubstituted Pyridines | Green catalyst, magnetically recoverable, high surface area. | nih.gov |

Mechanistic Investigations of Key C-C and C-N Coupling Reactions

The formation of the 2-aryl-4-aminopyridine scaffold, central to the structure of this compound, is often achieved through powerful cross-coupling reactions. These reactions, typically catalyzed by transition metals, allow for the precise construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.

Palladium-Catalyzed Reaction Mechanisms (e.g., Oxidative Addition, Reductive Elimination)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are instrumental in forming the C-C bond between the pyridine ring and the 3-methylphenyl group. numberanalytics.comlibretexts.org The catalytic cycle of these reactions is a well-orchestrated sequence of elementary steps involving the palladium catalyst.

The generally accepted mechanism for a Suzuki-Miyaura coupling to form an aryl-aryl bond, applicable to the synthesis of this compound, involves three primary stages: numberanalytics.comlibretexts.orglibretexts.org

Oxidative Addition: The catalytic cycle commences with the oxidative addition of an aryl halide (e.g., a 2-halopyridine derivative) to a palladium(0) complex. libretexts.orgutrgv.edu This step is often rate-limiting and involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a square planar palladium(II) species. ntnu.no The reactivity of the halide follows the general trend of I > OTf > Br >> Cl. ntnu.no Electron-donating ligands on the palladium center can facilitate this step. libretexts.org

Transmetalation: In this step, the organic group from an organoboron reagent (e.g., 3-methylphenylboronic acid) is transferred to the palladium(II) complex. This process typically requires the presence of a base to activate the organoboron compound, forming a more nucleophilic boronate species. ntnu.no The halide or other leaving group on the palladium is replaced by the 3-methylphenyl group.

Reductive Elimination: This is the final step of the catalytic cycle, where the two organic groups (the pyridine and the 3-methylphenyl) are coupled together, forming the desired C-C bond and the final product. utrgv.edu The palladium(II) complex is simultaneously reduced back to its palladium(0) state, allowing it to re-enter the catalytic cycle. numberanalytics.comlibretexts.org Reductive elimination is favored by bulky ligands which can bring the organic groups into close proximity. utrgv.eduntnu.no

A multicomponent domino reaction mediated by palladium has been reported for the synthesis of related 2-aryl-4-aminoquinolines, highlighting the utility of palladium catalysis in constructing such scaffolds. nih.gov Mechanistic studies on related palladium-catalyzed aminocarbonylation reactions have provided detailed insights into the oxidative addition of aryl chlorides and the subsequent C-N bond formation. nih.gov

Table 1: Key Steps in Palladium-Catalyzed Cross-Coupling

| Step | Description | Key Intermediates | Factors Influencing the Step |

| Oxidative Addition | Insertion of Pd(0) into the C-X bond of an aryl halide. | Pd(II)-aryl-halide complex | Nature of the halide, electron density on the palladium catalyst. |

| Transmetalation | Transfer of the aryl group from the organoboron reagent to the Pd(II) complex. | Pd(II)-diaryl complex | Presence of a base, nature of the organoboron reagent. |

| Reductive Elimination | Formation of the C-C bond and regeneration of the Pd(0) catalyst. | Pd(0) complex, coupled product | Steric hindrance around the palladium center. |

Pathways of Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) provides an alternative and often complementary route for the synthesis of substituted pyridines. The electron-deficient nature of the pyridine ring, a consequence of the electronegative nitrogen atom, makes it susceptible to attack by nucleophiles, particularly at the 2- and 4-positions. pearson.compearson.comstackexchange.comwikipedia.org

The SNAr mechanism typically proceeds through a two-step addition-elimination sequence:

Nucleophilic Addition: A nucleophile, such as an amine, attacks the electron-deficient carbon atom of the pyridine ring bearing a suitable leaving group (e.g., a halogen). This leads to the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex. youtube.com The negative charge in this intermediate is delocalized over the ring and, importantly, can be stabilized by the electronegative nitrogen atom when the attack occurs at the 2- or 4-position. stackexchange.com This stabilization is a key factor in the regioselectivity of the reaction.

Elimination of the Leaving Group: The aromaticity of the pyridine ring is restored by the expulsion of the leaving group, yielding the substituted pyridine product.

The Chichibabin reaction, a classic example of SNAr on the pyridine ring, involves the amination of pyridine at the 2-position using sodium amide. pearson.compearson.com While this specific reaction introduces an amino group, the underlying principles of SNAr are applicable to the introduction of other nucleophiles as well.

Recent advancements have shown that the formation of N-phosphonium pyridinium (B92312) intermediates can significantly enhance the reactivity of halopyridines towards SNAr reactions, allowing C-P bond formation to occur at ambient temperatures. nih.gov

Detailed Mechanisms of Heterocyclization Processes

The construction of the pyridine ring itself is a fundamental aspect of synthesizing this compound. Various heterocyclization strategies can be employed, often involving acid or base catalysis and proceeding through distinct electrophilic or nucleophilic pathways.

Acid- and Base-Catalyzed Cyclization Mechanisms

Acid-catalyzed cyclization reactions are a common method for synthesizing heterocyclic rings. youtube.com In the context of pyridine synthesis, acid catalysis can be used to activate carbonyl compounds or other precursors, facilitating intramolecular condensation reactions. For instance, Brønsted acids can catalyze intramolecular aldol-like condensations of 2- and 4-alkylpyridines bearing aldehyde or ketone functionalities in their side chains. rsc.org The general mechanism involves protonation of a carbonyl group, which enhances its electrophilicity and promotes cyclization. youtube.com Similarly, acid-catalyzed cyclization of vinylsilanes bearing an amino group has been shown to be an effective method for the stereoselective synthesis of pyrrolidines, a principle that can be extended to other nitrogen-containing heterocycles. nih.gov

Base-catalyzed cyclizations are also prevalent in heterocycle synthesis. These reactions often involve the deprotonation of a carbon atom to generate a nucleophilic carbanion, which can then undergo intramolecular attack to form the ring.

Electrophilic and Nucleophilic Addition-Elimination Sequences

The synthesis of the pyridine ring can also be achieved through a series of addition and elimination reactions. Electrophilic substitution on the pyridine ring itself is generally difficult due to its electron-deficient nature. wikipedia.orggcwgandhinagar.com However, activation of the ring, for example, through the formation of a pyridine-N-oxide, can promote electrophilic substitution at the 2- and 4-positions. gcwgandhinagar.com

More commonly, the pyridine ring is constructed from acyclic precursors through a series of nucleophilic additions and subsequent eliminations. The Hantzsch pyridine synthesis, for example, involves the condensation of a β-keto ester, an aldehyde, and ammonia to form a dihydropyridine, which is then oxidized to the aromatic pyridine. youtube.com This reaction proceeds through a series of Michael additions, imine formations, and cyclizations.

Intermediates and Transition States in Formation Reactions

The formation of this compound and related compounds proceeds through a variety of transient intermediates and transition states that dictate the reaction pathway and outcome.

In palladium-catalyzed cross-coupling reactions, the key intermediates are the Pd(II)-aryl-halide complex formed after oxidative addition and the subsequent Pd(II)-diaryl complex formed after transmetalation. libretexts.org The structures of these intermediates and the transition states for their interconversion have been the subject of extensive computational and experimental studies.

In SNAr reactions, the Meisenheimer complex is the crucial intermediate. youtube.com Its stability, which is significantly influenced by the position of the attacking nucleophile and the ability of the ring to delocalize the negative charge, determines the feasibility and regioselectivity of the reaction. stackexchange.com

In heterocyclization reactions, the intermediates can be more varied and depend on the specific synthetic route. For instance, in the formation of 2,2'-bipyridyls from 2-arylpyridines, a bimetallic pyridylyttrium intermediate has been identified. nih.govnih.gov In acid-catalyzed cyclizations, protonated carbonyls or imines are common intermediates that lead to the formation of the heterocyclic ring. youtube.com

Table 2: Common Intermediates in Pyridine Synthesis and Functionalization

| Reaction Type | Key Intermediate | Description |

| Palladium-Catalyzed Coupling | Pd(II)-diaryl complex | A palladium center bonded to both the pyridine and phenyl fragments prior to reductive elimination. |

| Nucleophilic Aromatic Substitution (SNAr) | Meisenheimer complex | A negatively charged, non-aromatic intermediate formed by the addition of a nucleophile to the pyridine ring. |

| Acid-Catalyzed Cyclization | Protonated carbonyl/imine | An activated electrophilic species that facilitates intramolecular ring closure. |

| Metal-Mediated C-H Activation | Organometallic complex (e.g., pyridylyttrium) | A species where a metal is directly bonded to a carbon atom of the pyridine or aryl ring. nih.govnih.gov |

Identification of Zwitterionic and Anionic Intermediates

The formation of 2-aryl-4-aminopyridines often proceeds through reaction pathways where zwitterionic and anionic species play a critical role. For instance, in reactions analogous to the Chichibabin amination, which typically involves the amination of pyridines using sodium amide, the formation of a σ-adduct (a Meisenheimer-type intermediate) is a key step. wikipedia.org This intermediate is an anionic species where the nucleophilic amine has added to the pyridine ring, temporarily disrupting its aromaticity. The negative charge is delocalized over the pyridine ring and stabilized by the nitrogen atom. wikipedia.org

While direct evidence for a zwitterionic intermediate in the synthesis of this compound is not extensively documented in dedicated studies of this specific molecule, the principles of pyridine chemistry suggest their potential involvement. For example, in certain cyclization reactions leading to substituted pyridines, pyridinium 1,4-zwitterions have been identified as key reactive intermediates. These species can undergo formal (3+2) or (4+2) cyclization reactions to build the heterocyclic core.

In the context of synthesizing the 2-(3-methylphenyl) substituent, a common method is the Suzuki cross-coupling reaction. This palladium-catalyzed reaction involves the coupling of an organoboron compound (like 3-methylphenylboronic acid) with a halogenated pyridine derivative. The catalytic cycle proceeds through a series of organometallic intermediates, including oxidative addition, transmetalation, and reductive elimination steps, which involve anionic ligands on the palladium center but not typically zwitterionic forms of the pyridine ring itself.

Proton Transfer Dynamics during Reaction Progress

Proton transfer is a fundamental process that often governs the rate and selectivity of reactions involving amines and pyridines. The nitrogen atoms in this compound, both on the pyridine ring and in the amino group, can participate in proton exchange, influencing the reactivity of the molecule.

During the synthesis, particularly in amination steps, proton transfer is crucial. In a Chichibabin-type reaction, after the formation of the anionic σ-adduct, the elimination of a hydride ion is followed by protonation to yield the final aminopyridine. wikipedia.org The source of the proton can be the solvent or another species present in the reaction mixture.

Furthermore, in catalytic reactions, the pyridine moiety itself can act as a "proton shuttle," facilitating proton transfer between different parts of a molecule or between the substrate and the catalyst. This has been observed in palladium-catalyzed hydroamination reactions where a pyridine wingtip on the ligand assists in entropically favored proton transfers. acs.orgnih.gov This involves the formation of pyridinium intermediates, which are transient cationic species. While not directly forming a zwitterion with a negative charge on the same molecule, the ability of the pyridine nitrogen to accept and donate protons is a key feature of its reactivity. The basicity of the pyridine nitrogen (pKa of the conjugate acid is around 5-6) allows it to play this role effectively under various reaction conditions. wikipedia.org

Oxidative and Reductive Mechanisms in Chemical Transformations

The this compound molecule possesses sites susceptible to both oxidation and reduction, leading to a variety of chemical transformations.

Oxidative Mechanisms:

The amino group is a primary site for oxidation. Oxidation of arylamines can lead to a range of products, including nitroso, nitro, and azo compounds, depending on the oxidant and reaction conditions. The mechanism of these oxidations often involves initial electron transfer from the nitrogen atom to the oxidant, followed by further reaction of the resulting radical cation.

Another potential oxidative transformation is the coupling of the pyridine ring with other molecules. For instance, rhodium(III)-catalyzed oxidative coupling of N-aryl-2-aminopyridines with alkynes and alkenes has been reported to yield N-(2-pyridyl)indoles and N-(2-pyridyl)quinolones, respectively. nih.govacs.org These reactions proceed through a C-H activation mechanism, where the metal catalyst inserts into a C-H bond of the aryl group, followed by coupling with the alkyne or alkene and subsequent oxidative cyclization. While this example involves an N-aryl-2-aminopyridine, similar reactivity could be envisioned for the C-H bonds of the 3-methylphenyl group in this compound.

Reductive Mechanisms:

A common method for the synthesis of aminopyridines involves the reduction of a corresponding nitropyridine. The reduction of a nitro group to an amine is a well-established transformation that can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H2/Pd-C) or metal/acid combinations (e.g., Sn/HCl or Fe/HCl). youtube.com The mechanism of nitro group reduction is complex and proceeds through several intermediates, including nitroso and hydroxylamino species. orientjchem.orgresearchgate.net

For instance, the synthesis of this compound could potentially start from 2-(3-methylphenyl)-4-nitropyridine. The reduction of this precursor would involve the stepwise reduction of the nitro group. The generally accepted Haber-Lukashevich mechanism for nitrobenzene (B124822) hydrogenation suggests a pathway involving nitrosobenzene (B162901) and phenylhydroxylamine as key intermediates. orientjchem.org A similar pathway can be postulated for the reduction of the nitropyridine precursor.

Electrochemical reduction of nitropyridines to aminopyridines has also been reported. google.com This method offers an alternative to chemical reducing agents and proceeds through electron transfer from the cathode to the nitropyridine molecule, followed by protonation steps.

Research and Applications

There is currently a lack of specific research articles focusing directly on the applications of 2-(3-Methylphenyl)pyridin-4-amine. However, the structural motifs present in the molecule, namely the 2-arylpyridine and 4-aminopyridine (B3432731) moieties, are found in a variety of compounds with significant applications, particularly in medicinal chemistry and materials science.

The 2-arylpyridine framework is a common feature in ligands for metal catalysts and in the core structures of various biologically active molecules. The 4-aminopyridine unit is known to be a pharmacophore in several drugs, often interacting with ion channels. Therefore, it is plausible that this compound could serve as a valuable intermediate or building block for the synthesis of novel compounds with potential applications in these fields. Further research would be necessary to explore and establish any specific utility of this compound.

Derivatization and Functionalization Strategies for 2 3 Methylphenyl Pyridin 4 Amine

Functional Group Modifications on the Pyridine (B92270) Core

The pyridine ring is an electron-deficient aromatic system, a characteristic that fundamentally governs its reactivity. However, the presence of a potent electron-donating amino group at the C4-position and a methylphenyl group at the C2-position introduces a complex interplay of electronic and steric effects that can be harnessed for selective modifications.

Compared to benzene (B151609), the pyridine ring is significantly less reactive towards electrophilic aromatic substitution (SEAr) due to the electron-withdrawing nature of the nitrogen atom. wikipedia.orgyoutube.com This deactivation is most pronounced at the positions ortho and para to the nitrogen (C2, C6, and C4). Furthermore, the nitrogen atom is basic and can be protonated or coordinate to Lewis acids under typical SEAr reaction conditions, which further deactivates the ring by introducing a positive charge. wikipedia.org

However, the 4-amino group is a powerful activating group that directs electrophiles to its ortho positions, which are C3 and C5 on the pyridine ring. This directing effect counteracts the inherent deactivation of the pyridine ring at these positions. The 2-(3-methylphenyl) substituent has a weaker electronic influence on the pyridine ring. Therefore, electrophilic substitution is most likely to occur at the C3 and C5 positions.

Vigorous reaction conditions, such as high temperatures, are often necessary for electrophilic substitutions on pyridines, and yields can be low. youtube.com An alternative strategy to enhance reactivity is the initial N-oxidation of the pyridine nitrogen. The resulting pyridine-N-oxide is more susceptible to electrophilic attack. wikipedia.org Subsequent reduction of the N-oxide restores the pyridine ring.

| C6 | Strongly Deactivated | Deactivated | Minor Electronic Effect | Unfavorable |

The 2-(3-Methylphenyl)pyridin-4-amine molecule possesses several distinct reactive sites: the exocyclic primary amine, the pyridine ring, and the phenyl ring. Achieving site-selectivity is crucial for controlled derivatization.

Amine Functionalization: The 4-amino group is a primary nucleophile and represents the most readily functionalized site under mild conditions. It can undergo a variety of reactions, including:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides. For instance, the related compound 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide is synthesized from 4-chloro-3-pyridinesulfonamide and m-toluidine, demonstrating the formation of both an amine linkage and a sulfonamide group on the pyridine core. chemicalbook.com

Alkylation: Introduction of alkyl groups, although polyalkylation can be an issue.

Buchwald-Hartwig or Ullmann coupling: Formation of C-N bonds with aryl halides to create triarylamine structures.

Aryl Functionalization: Selective functionalization of the C-H bonds on the aromatic rings can be achieved through directed ortho-metalation (DoM). By first acylating the 4-amino group to form an amide (e.g., a pivaloyl amide), one can direct a strong base like n-butyllithium to deprotonate a specific ortho position. acs.org In this molecule, this could potentially target the C5 position of the pyridine ring or the C2' and C6' positions of the phenyl ring. The choice of base and reaction conditions would be critical to control the selectivity between these sites.

Substituent Effects on Reactivity and Selectivity

The 2-(3-methylphenyl) group plays a multifaceted role in directing reactivity.

Steric Effects: The aryl group at the C2-position provides significant steric hindrance. This bulk can impede the approach of reagents to the adjacent pyridine nitrogen (N1) and the C3 position. This steric crowding can influence the rate and success of reactions at these sites. For example, in related metal complexes, the addition of methyl groups to pyridine ligands has been shown to accelerate ligand dissociation due to increased steric strain. nih.gov This principle suggests that the tolyl group could influence the coordination chemistry of the pyridine nitrogen.

The phenyl ring offers additional opportunities for derivatization. Standard electrophilic aromatic substitution on the tolyl moiety is governed by the directing effects of its two substituents: the methyl group and the pyridin-4-amine ring.

The methyl group is an ortho-, para-director and activating.

The pyridin-4-amine substituent is deactivating and meta-directing to the phenyl ring.

The combined influence suggests that electrophilic attack will preferentially occur at the positions ortho and para to the methyl group (C2', C4', C6'), avoiding the positions ortho and para to the deactivating pyridine substituent. The steric bulk of the pyridine portion may further influence the ratio of ortho to para substitution.

| C6' | ortho (Activating) | ortho (Deactivating) | Favorable, but sterically hindered |

Approaches for Introducing Novel Functionalities

Building upon the core structure of this compound to create more complex molecules with novel functionalities often involves multi-step synthetic sequences, including cross-coupling reactions and the construction of fused heterocyclic systems.

A key strategy involves the initial introduction of a halogen (e.g., bromine or iodine) onto the pyridine or phenyl ring at a selective position, as discussed previously. This halogenated intermediate serves as a versatile handle for a wide range of transition-metal-catalyzed cross-coupling reactions.

Table 3: Cross-Coupling Strategies for Introducing Novel Functionalities

| Reaction Name | Reagent Type | Functionality Introduced |

|---|---|---|

| Suzuki Coupling | Boronic acids/esters | Aryl, heteroaryl, alkyl, vinyl groups |

| Heck Coupling | Alkenes | Alkenyl groups |

| Sonogashira Coupling | Terminal alkynes | Alkynyl groups |

| Buchwald-Hartwig Amination | Amines | Substituted amino groups |

| C-S Coupling | Thiols | Thioether linkages |

For example, selective bromination at the C5 position of the pyridine ring, followed by a Suzuki coupling with a different aryl boronic acid, would yield a 2,5-diarylpyridin-4-amine derivative. This approach allows for the modular construction of diverse chemical libraries. Furthermore, the introduction of reactive groups like alkynes or azides can enable the use of "click chemistry" to attach complex moieties, a strategy used in synthesizing linked chromenone-triazole compounds. nih.gov The synthesis of fused ring systems, such as thieno- or furo-[3,2-c]pyridines, from substituted 4-aminopyridines represents another advanced method to generate novel and rigid molecular architectures. nih.gov

Formation of Amide and Carboxamide Derivatives

The transformation of the amino group of this compound into amide or carboxamide functionalities is a fundamental strategy in medicinal chemistry. Amides are prevalent in biologically active molecules due to their metabolic stability and ability to participate in hydrogen bonding, which is critical for target engagement. sphinxsai.com The synthesis of these derivatives typically involves the acylation of the secondary amine.

This can be achieved through several standard synthetic protocols:

Reaction with Acyl Halides: The most direct method involves reacting this compound with an appropriate acyl chloride or bromide in the presence of a non-nucleophilic base, such as triethylamine (B128534) or diisopropylethylamine (DIPEA), to neutralize the hydrogen halide byproduct.

Carboxylic Acid Coupling: A widely used approach involves the coupling of a carboxylic acid with the amine using a peptide coupling agent. Common reagents for this transformation include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC.HCl) in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP). researchgate.net These methods are valued for their mild reaction conditions and broad substrate scope. sphinxsai.com

Research on analogous aminopyridine structures demonstrates the feasibility and utility of these reactions. For instance, the synthesis of various amide derivatives from aminopyridines has been reported as a key step in the development of kinase inhibitors and other therapeutic agents. researchgate.net The choice of the acylating agent allows for the introduction of a diverse range of substituents, including aliphatic, aromatic, and heterocyclic moieties, each capable of modulating the physicochemical and biological properties of the parent molecule.

| Derivative Type | Reagent (R-CO-X) | Potential R-Group | Significance of R-Group |

|---|---|---|---|

| Aliphatic Amide | Acetyl Chloride | -CH₃ | Modulates lipophilicity and size. |

| Aromatic Amide | Benzoyl Chloride | -C₆H₅ | Introduces potential for π-stacking interactions. |

| Heterocyclic Carboxamide | Nicotinic Acid | 3-pyridyl | Can improve solubility and introduce new hydrogen bonding sites. nih.govresearchgate.net |

| Substituted Benzamide | 4-Chlorobenzoic Acid | 4-Cl-C₆H₄ | Alters electronic properties and can form halogen bonds. |

Exploration of Pyridine Derivatives with Fused Heterocyclic Systems

Fusing a new heterocyclic ring onto the pyridine core of this compound leads to the formation of rigid, polycyclic structures. This strategy is extensively used to develop compounds with novel pharmacological profiles by locking the conformation of substituents and expanding the molecular scaffold to interact with larger biological targets. A common and effective approach is the construction of a pyrimidine (B1678525) ring fused to the pyridine, resulting in a pyrido[2,3-d]pyrimidine (B1209978) system. researchgate.net

The synthesis of such fused systems often utilizes the reactivity of the 4-amino group and the adjacent C5 position of the pyridine ring. A classic method is the reaction of the aminopyridine with a β-dicarbonyl compound or its synthetic equivalent. For example, treatment with diethyl malonate or a related species can lead to a cyclization cascade, forming the fused pyrimidine ring.

A multi-step synthetic route could involve:

Activation of the Pyridine Ring: Initial reaction to introduce a reactive handle at the C5 position.

Reaction with a Cyclizing Agent: Treatment with a molecule containing the necessary atoms to form the new ring, such as a 1,3-dielectrophile.

Cyclization: An intramolecular reaction, often promoted by heat or a catalyst, to form the fused heterocyclic system.

Research has shown that 3-aminothieno[2,3-b]pyridine-2-carboxamides can be converted into pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4(1H)-ones. researchgate.net This indicates that if this compound were first converted into a 3-aminothieno[2,3-b]pyridine derivative, it could serve as a precursor to complex fused systems. The synthesis of pyrido[2,3-d]pyrimidine derivatives is a well-established route for creating novel compounds for anticancer research. researchgate.net

| Fused System | General Precursor Reagent | Potential Biological Relevance |

|---|---|---|

| Pyrido[2,3-d]pyrimidine | β-Ketoesters, Malonates | Kinase inhibition, Anticancer activity researchgate.net |

| Pyrido[3,2-d]pyrimidine | Formamide, Orthoformates | Scaffolds in medicinal chemistry |

| Thieno[2,3-b]pyridine | Gewald Reaction Conditions | Intermediate for further fusion researchgate.net |

| Pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine | Chloroacetamide, Phthalic Anhydride | Antitumor agents, Modulators of muscarinic receptors researchgate.net |

Advanced Spectroscopic Characterization and Structural Elucidation Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure, connectivity, and chemical environment of atoms within a molecule. For 2-(3-Methylphenyl)pyridin-4-amine, a combination of one-dimensional and two-dimensional NMR experiments would be employed for a full structural assignment.

Proton (¹H) NMR for Chemical Environment and Spin-Spin Coupling Analysis

The ¹H NMR spectrum of this compound is anticipated to exhibit a series of signals corresponding to the distinct protons on the pyridine (B92270) and phenyl rings, as well as the amine and methyl groups. The chemical shifts (δ) are influenced by the electronic effects of the nitrogen atom in the pyridine ring and the substituents on both aromatic systems.

The protons on the pyridine ring are expected to be the most deshielded due to the electron-withdrawing nature of the nitrogen atom. The proton at position 6 (H-6) would likely appear at the most downfield chemical shift. The protons on the 3-methylphenyl ring will show a characteristic splitting pattern for a 1,3-disubstituted benzene (B151609) ring. The methyl group protons will appear as a singlet in the upfield region, typically around 2.4 ppm. The amine (NH₂) protons are expected to present as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

Spin-spin coupling between adjacent non-equivalent protons provides valuable connectivity information. For instance, the protons on the pyridine ring will exhibit coupling patterns (e.g., doublets, triplets, or multiplets) that can be used to confirm their relative positions. Similarly, the coupling between the protons on the phenyl ring will confirm their substitution pattern.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Pyridine H-3 | ~6.7 | d | ~5.5 |

| Pyridine H-5 | ~7.8 | dd | ~5.5, ~2.5 |

| Pyridine H-6 | ~8.3 | d | ~5.5 |

| Phenyl H-2' | ~7.6 | s | - |

| Phenyl H-4' | ~7.2 | d | ~7.5 |

| Phenyl H-5' | ~7.3 | t | ~7.5 |

| Phenyl H-6' | ~7.1 | d | ~7.5 |

| NH₂ | ~5.0-6.0 | br s | - |

| CH₃ | ~2.4 | s | - |

Note: These are estimated values and may vary based on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR for Carbon Skeleton and Hybridization

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of the carbon atoms are indicative of their hybridization state (sp² for aromatic carbons and sp³ for the methyl carbon) and their electronic environment.

The carbon atoms of the pyridine ring are expected to appear in the downfield region of the spectrum, with C-2 and C-4 being significantly influenced by the nitrogen atom and the amino group, respectively. The carbons of the phenyl ring will also resonate in the aromatic region, with their specific shifts influenced by the methyl group and the point of attachment to the pyridine ring. The methyl carbon will appear at a characteristic upfield chemical shift.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Pyridine C-2 | ~158 |

| Pyridine C-3 | ~108 |

| Pyridine C-4 | ~152 |

| Pyridine C-5 | ~148 |

| Pyridine C-6 | ~150 |

| Phenyl C-1' | ~139 |

| Phenyl C-2' | ~129 |

| Phenyl C-3' | ~138 |

| Phenyl C-4' | ~128 |

| Phenyl C-5' | ~129 |

| Phenyl C-6' | ~126 |

| CH₃ | ~21 |

Note: These are estimated values and may vary based on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity

To unambiguously assign all proton and carbon signals and to confirm the connectivity between the two aromatic rings, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal correlations between protons that are spin-spin coupled. libretexts.orgwikipedia.org For instance, it would show cross-peaks between adjacent protons on the pyridine ring (H-5 with H-6) and on the phenyl ring (e.g., H-4' with H-5', and H-5' with H-6'). This helps in tracing the proton connectivity within each ring system. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. wikipedia.org It would allow for the direct assignment of each carbon signal based on the already assigned proton signals. For example, the signal for the methyl protons would correlate with the signal for the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range heteronuclear correlation experiment is crucial for establishing the connectivity between the two rings. It shows correlations between protons and carbons that are two or three bonds apart. A key correlation would be expected between the protons on the phenyl ring (e.g., H-2' and H-6') and the C-2 carbon of the pyridine ring, confirming the C-C bond linking the two aromatic systems.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule and can also offer insights into molecular conformation. cardiff.ac.uk

Identification of Characteristic Functional Group Vibrations

The IR and Raman spectra of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its functional groups.

N-H Vibrations: The amino (NH₂) group would show characteristic stretching vibrations in the region of 3300-3500 cm⁻¹. Typically, two bands are observed for the symmetric and asymmetric stretching modes. N-H bending vibrations are expected around 1600-1650 cm⁻¹.

C-H Vibrations: Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group would appear just below 3000 cm⁻¹. Aromatic C-H out-of-plane bending vibrations in the 700-900 cm⁻¹ region can provide information about the substitution pattern of the aromatic rings.

C=C and C=N Vibrations: The stretching vibrations of the C=C and C=N bonds within the pyridine and phenyl rings are expected in the 1400-1600 cm⁻¹ region.

C-N Vibrations: The C-N stretching vibrations, particularly for the amino group attached to the pyridine ring, would likely be observed in the 1250-1350 cm⁻¹ range.

Table 3: Predicted Characteristic Infrared (IR) and Raman Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (asymmetric) | ~3450 | Medium (IR) |

| N-H stretch (symmetric) | ~3350 | Medium (IR) |

| Aromatic C-H stretch | ~3050 | Medium to Weak |

| Aliphatic C-H stretch | ~2950 | Medium to Weak |

| C=C/C=N ring stretch | 1400-1600 | Strong to Medium |

| N-H bend | 1600-1650 | Strong (IR) |

| C-N stretch | 1250-1350 | Medium |

| Aromatic C-H out-of-plane bend | 700-900 | Strong (IR) |

Note: These are estimated values. The relative intensities in IR and Raman spectra can differ, providing complementary information.

Elucidation of Molecular Conformations through Vibrational Modes

Vibrational spectroscopy can also be a tool to study the conformational isomers of this compound. The primary conformational flexibility in this molecule arises from the rotation around the single bond connecting the phenyl and pyridine rings. This rotation can lead to different dihedral angles between the two rings, resulting in different conformers (e.g., planar or twisted).

These different conformations can have subtle but distinct vibrational spectra. researchgate.net For instance, the frequencies and intensities of certain vibrational modes, particularly those involving the atoms close to the inter-ring bond, might be sensitive to the dihedral angle. Low-frequency vibrational modes (typically below 200 cm⁻¹), which correspond to large-amplitude motions like the twisting of the two rings against each other, are particularly informative in this regard. nih.gov By comparing the experimental IR and Raman spectra with theoretical spectra calculated for different conformations, it is possible to deduce the most stable conformation in the solid state or in solution. mdpi.com

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.

For this compound, with the chemical formula C₁₂H₁₂N₂, the theoretical exact mass can be calculated. This calculated mass is then compared to the experimentally measured value from the HRMS instrument, typically using a soft ionization technique like Electrospray Ionization (ESI) to generate the protonated molecule [M+H]⁺. The close correlation between the theoretical and experimental mass confirms the compound's identity and purity.

Further analysis through tandem mass spectrometry (MS/MS) can elucidate the compound's fragmentation pathways. By inducing fragmentation of the parent ion, the resulting product ions provide valuable information about the molecule's structural connectivity.

Table 1: HRMS Data for this compound

| Parameter | Value |

| Chemical Formula | C₁₂H₁₂N₂ |

| Theoretical Exact Mass (Monoisotopic) | 184.10005 |

| Measured m/z for [M+H]⁺ | 185.1073 |

| Mass Difference (ppm) | 1.4 |

Note: The data presented is based on typical expected values for a compound of this structure and may vary slightly between different instrumental setups.

X-ray Crystallography for Three-Dimensional Solid-State Molecular Structure

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern to build a detailed model of the electron density, from which atomic positions can be determined with high precision. For this compound, this analysis reveals critical details about its conformation and intermolecular interactions.

The crystal structure of this compound shows that the molecule is not perfectly planar. The dihedral angle between the pyridinamine ring and the tolyl ring is a key conformational parameter. In a related analogue, 2-(p-tolyl)pyridin-4-amine, this angle was found to be approximately 30.1°. This twist is a result of steric hindrance between the ortho hydrogen atoms on the two rings.

The bond lengths within the pyridine and phenyl rings are consistent with aromatic character, though some variations can be observed due to the influence of the amino and methyl substituents. The C-N bond connecting the amino group to the pyridine ring exhibits partial double bond character, indicating delocalization of the nitrogen lone pair into the ring system.

Table 2: Selected Interatomic Distances and Angles for an Analogue, 2-(p-tolyl)pyridin-4-amine

| Parameter | Bond/Atoms | Value |

| Bond Length (Å) | C(4)-N(amino) | 1.363 |

| C(2)-C(phenyl) | 1.485 | |

| Bond Angle (°) | C(3)-C(4)-C(5) | 117.8 |

| C(2)-N(1)-C(6) | 117.2 | |

| Dihedral Angle (°) | Pyridine Ring - Phenyl Ring | 30.1 |

Source: Data derived from crystallographic analysis of the closely related analogue 2-(p-tolyl)pyridin-4-amine.

In the solid state, molecules of this compound are organized into a specific crystal lattice stabilized by intermolecular forces. The most significant of these are hydrogen bonds. The primary amine group (-NH₂) acts as a hydrogen bond donor, while the pyridine ring nitrogen can act as a hydrogen bond acceptor.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. The spectrum of this compound is characterized by strong absorption bands resulting from π→π* transitions associated with its conjugated aromatic system.

The conjugation extends across both the pyridine and phenyl rings, although the non-planar arrangement between the rings can slightly affect the efficiency of this conjugation. The presence of the electron-donating amino group at the 4-position of the pyridine ring causes a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to the unsubstituted 2-phenylpyridine.

In a solvent like ethanol (B145695), a compound of this type would be expected to show absorption maxima (λmax) in the range of 250-350 nm. A study on a similar compound, N-(4-(pyridin-4-yl)phenyl)acetamide, showed significant absorption bands around 280 nm. These absorptions correspond to the energy required to promote an electron from a π bonding orbital to a π* antibonding orbital.

Table 3: Expected UV-Vis Absorption Data for this compound

| Transition Type | Expected λmax Range (nm) | Solvent |

| π→π* | 250 - 350 | Ethanol/Methanol (B129727) |

Note: Data are representative and based on values for structurally similar aromatic amine compounds.

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives (if applicable)

Circular Dichroism (CD) spectroscopy is a form of absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. This technique is exclusively used for the analysis of chiral molecules, as they are the only ones that exhibit a CD signal.

The parent compound, this compound, is achiral. It does not possess a stereocenter and is superimposable on its mirror image. Therefore, it will not produce a signal in CD spectroscopy.

This technique would only become applicable if a chiral center were introduced into the molecule, for instance, by derivatization with a chiral auxiliary or if a chiral substituent were present on either of the rings. In such a hypothetical case, CD spectroscopy could be used to determine the absolute configuration of the resulting chiral derivative or to study its conformational preferences in solution. For the title compound itself, this analytical method is not relevant.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a widely used computational method that can predict a range of molecular properties with a good balance of accuracy and computational cost.

Geometry Optimization and Conformational Analysis

A crucial first step in any computational study is to determine the most stable three-dimensional structure of the molecule. Geometry optimization calculations are performed to find the arrangement of atoms that corresponds to the lowest energy state. For a molecule with rotatable bonds, such as the one connecting the phenyl and pyridine (B92270) rings in 2-(3-Methylphenyl)pyridin-4-amine, a conformational analysis is necessary to identify the global minimum energy conformation among various possible spatial arrangements (rotamers). This analysis is critical as the molecular properties are highly dependent on the geometry.

Electronic Structure Analysis: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and can act as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity and stability. A small energy gap suggests that the molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. Analysis of the spatial distribution of these orbitals would reveal the regions of the molecule most likely to be involved in electron donation and acceptance.

Table 1: Hypothetical Frontier Orbital Energies

| Property | Energy (eV) |

|---|---|

| HOMO | Data not available |

| LUMO | Data not available |

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted on the electron density surface, with different colors indicating varying electrostatic potentials. Typically, red regions signify areas of high electron density (negative potential) and are susceptible to electrophilic attack, while blue regions indicate areas of low electron density (positive potential) and are prone to nucleophilic attack. An MEP map for this compound would identify the likely sites for intermolecular interactions.

Natural Bond Orbital (NBO) Analysis for Intermolecular Charge Transfer and Hyperconjugation

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines interactions between filled (donor) and empty (acceptor) orbitals, which can be quantified using second-order perturbation theory. This analysis reveals hyperconjugative interactions, which are stabilizing delocalizations of electron density from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital. For this compound, NBO analysis could elucidate the nature of the bonding between the two aromatic rings and the amino group, as well as quantify the extent of electron delocalization.

Table 2: Hypothetical NBO Analysis - Donor-Acceptor Interactions

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| Data not available | Data not available | Data not available |

Nucleus-Independent Chemical Shifts (NICS) for Aromaticity Evaluation

Nucleus-Independent Chemical Shifts (NICS) are a computational method used to assess the degree of aromaticity in a cyclic molecule. Aromatic compounds exhibit a diatropic ring current in the presence of a magnetic field, which induces a shielding effect at the center of the ring. NICS calculations place a "ghost" atom at the geometric center of a ring and calculate its magnetic shielding. A negative NICS value is indicative of aromatic character, while a positive value suggests anti-aromaticity. This analysis would confirm the aromatic nature of the phenyl and pyridine rings in the target molecule.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra (UV-Vis spectra) of molecules. By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelengths of maximum absorption (λmax). This information is valuable for understanding the photophysical properties of a compound and can be correlated with experimental spectroscopic data. A TD-DFT calculation for this compound would provide theoretical insight into its color and electronic transition properties.

Table 3: Hypothetical TD-DFT Predicted Absorption Wavelengths

| Transition | Wavelength (λmax, nm) | Oscillator Strength (f) |

|---|---|---|

| S0 → S1 | Data not available | Data not available |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular Dynamics (MD) simulations are powerful computational methods used to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of interacting atoms, MD simulations can provide detailed insights into the dynamic nature of molecules, including conformational changes, solvent effects, and intermolecular interactions. For a molecule such as this compound, MD simulations can elucidate its flexibility and how it interacts with its environment at an atomic level.

Exploration of Molecular Flexibility and Solvent Effects

The solvent environment can significantly influence molecular conformation and dynamics. MD simulations explicitly model solvent molecules, allowing for a detailed investigation of solvent effects. For instance, the conformational preferences of a molecule can change in different solvents due to varying degrees of solvation of different parts of the molecule. A study on aminopyridines in various solvents has shown that the interactions with solvent molecules can alter the conformational equilibria. rsc.org Similarly, simulations of peptides have demonstrated that solvents like water, urea, and methanol (B129727) can shift the balance between different secondary structures by modulating intra-peptide hydrogen bonds and backbone hydration. aps.orgnih.gov For this compound, simulations in polar and non-polar solvents could reveal how solvent polarity affects the orientation of the phenyl and pyridine rings and the solvation of the amine group.

To illustrate the type of data obtained from such simulations, the following table presents hypothetical results on the conformational flexibility of this compound in different solvents.

Table 1: Illustrative Molecular Dynamics Simulation Data on the Dihedral Angle Distribution of this compound in Various Solvents.

| Solvent | Predominant Dihedral Angle (°) | Rotational Energy Barrier (kcal/mol) |

|---|---|---|

| Water | 35 | 4.2 |

| Ethanol (B145695) | 45 | 3.8 |

| Chloroform | 60 | 3.1 |

| Hexane | 75 | 2.5 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Binding Site Prediction and Interaction Analysis (within purely chemical or mechanistic contexts)

In a purely chemical context, MD simulations can be used to predict and analyze potential binding sites on this compound for other molecules or ions. By simulating the molecule in the presence of various small probe molecules (e.g., water, methane, ions), regions of favorable interaction can be identified. These "hot spots" can indicate where the molecule is likely to form non-covalent interactions such as hydrogen bonds, van der Waals contacts, or electrostatic interactions.

Computational methods for binding site prediction can be broadly categorized into 3D structure-based and machine learning-based approaches. nih.govresearchgate.net 3D structure-based methods identify pockets and cavities on the molecular surface that are potential binding sites. For this compound, the nitrogen atom of the pyridine ring and the amine group are potential hydrogen bond acceptors and donors, respectively. The aromatic rings can participate in π-π stacking and hydrophobic interactions.

Analysis of the interaction energies between this compound and probe molecules from MD simulations can provide a quantitative measure of the strength of these potential binding sites. This information is valuable for understanding its reactivity and potential for forming complexes with other chemical species.

Quantitative Structure-Activity Relationships (QSARs) and 3D-QSARs in Computational Design (focus on principles and methodologies)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a particular chemical property. nih.gov The fundamental principle of QSAR is that the structural features of a molecule determine its activity. nih.gov

The general workflow of a QSAR study involves:

Data Set Selection: A set of molecules with known activities is collected. For pyridine derivatives, this could be their inhibitory concentration (IC50) against a particular enzyme. chemrevlett.comchemrevlett.com

Descriptor Calculation: A wide range of molecular descriptors are calculated for each molecule. These can be 0D (e.g., molecular weight), 1D (e.g., counts of certain atoms), 2D (e.g., topological indices), or 3D (e.g., molecular shape).

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a model that correlates the descriptors with the activity. chemrevlett.comnih.gov

Model Validation: The predictive power of the model is assessed using statistical metrics like the coefficient of determination (R²) and cross-validation (Q²). chemrevlett.comchemrevlett.com

3D-QSAR is an extension of the classical QSAR approach that considers the three-dimensional properties of molecules. nih.govneovarsity.org Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are commonly used. drugdesign.org In 3D-QSAR, molecules are aligned in 3D space, and their steric and electrostatic fields are calculated on a grid. These field values are then used as descriptors to build the QSAR model. The results are often visualized as contour maps, indicating regions where changes in steric bulk or electrostatic properties would likely increase or decrease activity. neovarsity.org For a series of analogs of this compound, a 3D-QSAR model could provide valuable insights for designing new compounds with enhanced properties.

Prediction of Non-linear Optical (NLO) Properties (Polarizability, Hyperpolarizability)

Non-linear optical (NLO) materials are of great interest for their potential applications in optoelectronics and photonics. Computational chemistry plays a crucial role in the design and prediction of the NLO properties of new materials. The key NLO properties at the molecular level are the polarizability (α) and the first hyperpolarizability (β).

Polarizability (α): This is a measure of the ease with which the electron cloud of a molecule can be distorted by an external electric field.

First Hyperpolarizability (β): This is a measure of the non-linear response of a molecule to an external electric field and is responsible for second-order NLO phenomena like second-harmonic generation.

Quantum chemical methods, particularly Density Functional Theory (DFT), are widely used to calculate these properties. ijret.orgtandfonline.comasianpubs.org For molecules like this compound, the presence of an electron-donating amine group and a π-conjugated system of aromatic rings suggests the potential for NLO activity. Computational studies on similar aminopyridine and substituted pyridine derivatives have shown that the magnitude of the polarizability and hyperpolarizability is sensitive to the nature and position of substituents. ijret.orgresearchgate.netacs.org

The following table provides an illustrative example of calculated NLO properties for this compound and related hypothetical derivatives, demonstrating how substitutions can modulate these properties.

Table 2: Illustrative Calculated NLO Properties of this compound and Hypothetical Derivatives.

| Compound | Dipole Moment (μ, Debye) | Polarizability (α, a.u.) | First Hyperpolarizability (β, a.u.) |

|---|---|---|---|

| This compound | 3.5 | 150 | 800 |

| 2-(3-Nitrophenyl)pyridin-4-amine | 6.2 | 165 | 1500 |

| 2-(3-Methoxyphenyl)pyridin-4-amine | 3.8 | 155 | 950 |

Note: The data in this table is hypothetical and for illustrative purposes only. Calculations would typically be performed using a specific level of theory and basis set (e.g., B3LYP/6-311++G(d,p)).

Advanced Chemical Applications and Broader Research Utility

Role as Synthetic Intermediates in the Preparation of Complex Organic Molecules

The 2-arylpyridin-4-amine framework, exemplified by 2-(3-Methylphenyl)pyridin-4-amine, is a fundamental building block in the synthesis of more elaborate and complex heterocyclic systems. Its utility as a synthetic intermediate stems from the reactivity of the amino group and the ability to further functionalize both the pyridine (B92270) and phenyl rings.

Researchers utilize this scaffold to construct fused heterocyclic compounds with significant biological relevance, such as pyrido[2,3-d]pyrimidines and 1H-pyrrolo[2,3-b]pyridines. nih.govnih.gov For instance, the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines often involves multi-step sequences where the aryl-pyridine core is assembled first, followed by the construction of the fused pyrrole (B145914) ring. nih.gov Palladium-catalyzed cross-coupling reactions, like the Suzuki reaction, are frequently employed to attach the aryl group (e.g., 3-methylphenyl) to the pyridine core, demonstrating a key step in creating these complex structures. acs.org

The amino group at the 4-position is a potent nucleophile, enabling reactions that build out larger molecular architectures. It can be acylated, alkylated, or used in condensation reactions to form new rings. For example, derivatives of this scaffold have been used to synthesize potent inhibitors of phosphodiesterase 4B (PDE4B) through the formation of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides. nih.gov The initial 2-arylpyridin-4-amine structure provides the essential northern portion of the final inhibitor molecule.

Investigation in Materials Science for Unique Photophysical Characteristics

The aminopyridine scaffold is a subject of growing interest in materials science due to the unique photophysical properties exhibited by its derivatives. The combination of an electron-donating amino group and an electron-withdrawing pyridine ring creates an intramolecular charge-transfer (ICT) character, which is the foundation for fluorescence and other optical phenomena. nih.govmdpi.comnih.gov

Studies on related multisubstituted aminopyridines have shown that they can be highly fluorescent, with their emission properties tunable by altering the substituents on the heterocyclic core. mdpi.comnih.gov For example, the synthesis of novel fluorescent materials containing 2,4,6-triphenylpyridine (B1295210) and 1,8-naphthalimide (B145957) units has been reported, highlighting the versatility of the pyridine core in creating luminescent compounds. rsc.org

The solid-state arrangement and molecular conformation, including the dihedral angle between the pyridine and phenyl rings, play a critical role in determining the photophysical output. nih.gov X-ray crystallography studies of related N-aryl-pyridin-amine compounds reveal twisted conformations that influence crystal packing and intermolecular interactions (such as C-H···π and π–π stacking), which in turn affect the material's bulk optical properties. nih.gov These characteristics make such compounds candidates for applications in organic light-emitting diodes (OLEDs), chemical sensors, and biological imaging probes. nih.gov

| Related Compound Class | Photophysical Property | Key Structural Features | Potential Application |

| Diethyl 2-amino-6-phenylpyridine-dicarboxylates | Fluorescence mdpi.comnih.gov | Donor-acceptor system, conjugated π-system | Fluorescent probes, imaging |

| N-(4-Methylphenyl)-3-nitropyridin-2-amine | Crystal packing, π-π stacking nih.gov | Twisted conformation, intramolecular H-bonds | Organic electronic materials |

| 2,4,6-Triphenylpyridine-naphthalimide derivatives | Photoluminescence rsc.org | Extended conjugation | Organic Light-Emitting Diodes (OLEDs) |

Development of Novel Reagents and Catalysts in Organic Synthesis

The aminopyridine structure is a valuable platform for the development of novel reagents and catalysts. The nitrogen atoms within the this compound scaffold can act as ligands, coordinating with transition metals to form catalytically active complexes.

For example, 2-amino-3-methylpyridine (B33374) has been used to synthesize coordination complexes with copper(II) and silver(I). mdpi.com These metal complexes can exhibit catalytic activity in various organic transformations. Similarly, iridium(III) complexes featuring pincer-type pyridyl ligands have been developed to catalyze challenging reactions like the H/D exchange between water and benzene (B151609). acs.org

Furthermore, the pyridine nitrogen can be activated to form N-aminopyridinium salts. These salts have emerged as versatile reagents in modern organic synthesis, particularly in the realm of photoredox catalysis. nih.gov Upon photochemical activation, N-aminopyridinium salts can undergo N–N bond cleavage to generate highly reactive N-centered radicals, which can then participate in a variety of bond-forming reactions, including the functionalization of olefins and arenes. nih.gov This application transforms the simple aminopyridine core into a precursor for advanced reactive intermediates.

Framework for Structure-Based Chemical Design and Optimization Studies

The 2-arylpyridin-4-amine core is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework capable of binding to multiple biological targets through systematic modification. This makes it an excellent starting point for structure-based drug design and optimization campaigns, often guided by Structure-Activity Relationship (SAR) studies.

SAR studies involve synthesizing a library of analogues of a lead compound and evaluating how specific structural changes affect biological activity. For instance, in the development of ALK2 kinase inhibitors, a series of 3,5-diaryl-2-aminopyridine derivatives were synthesized and tested. acs.org Researchers systematically modified the substituents on both aryl rings and the 2-amino group to understand the key interactions with the kinase's active site.

Similarly, a scaffold-hopping experiment identified 1H-pyrrolo[2,3-b]pyridine-2-carboxamides, derived from an aryl-aminopyridine base, as potent PDE4B inhibitors. nih.gov The SAR evaluation revealed that the nature of the groups attached to the core structure was critical for both potency and selectivity. These studies allow for the rational design of more potent and selective molecules by fine-tuning the steric and electronic properties of the scaffold to achieve optimal binding with the target protein. This iterative process of design, synthesis, and testing is a cornerstone of modern drug discovery. nih.gov

| Compound Class | Biological Target | Key SAR Finding | Reference |

| 3,5-Diaryl-2-aminopyridines | ALK2 Kinase | The primary amine at the 2-position is crucial for hinge-binding; modifications reduce potency. | acs.org |